molecular formula C10H10ClNO3 B136523 N-Methyl-4-(2-chloroacetamido)benzoic acid CAS No. 147149-44-8

N-Methyl-4-(2-chloroacetamido)benzoic acid

Cat. No.: B136523
CAS No.: 147149-44-8
M. Wt: 227.64 g/mol
InChI Key: QKSXGBJMRZJGTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride to form 4-(2-chloroacetamido)benzoic acid. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions generally include:

    Temperature: 0-5°C for the initial reaction with chloroacetyl chloride.

    Solvent: Anhydrous dichloromethane or chloroform.

    Base: Potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(2-chloroacetamido)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with various nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted benzoic acids.

    Hydrolysis: 4-amino-N-methylbenzoic acid and chloroacetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

Scientific Research Applications

N-Methyl-4-(2-chloroacetamido)benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-4-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can be studied to understand protein function and interactions .

Properties

IUPAC Name

4-[(2-chloroacetyl)-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSXGBJMRZJGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426627
Record name N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-44-8
Record name N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: There are added to 30 g of 4-(N-methylamino)benzoic acid in 500 ml of dichloromethane 30.7 g of Hunig base and, at 5°, 24.6 g of chloroacetyl chloride in 50 ml of dichloromethane. After stirring for 2 hours at RT, the suspension is concentrated by evaporation, and the residue is digested with water, filtered with suction and washed with 1N hydrochloric acid. The mixture is digested with ether and filtered with suction, yielding 4-(N-chloroacetyl-N-methylamino)benzoic acid having a melting point (186°) of 195°-197°. 10 g thereof are boiled under reflux for 2 hours in 150 ml methylene chloride with 5 drops of pyridine with 15 ml of thionyl chloride, concentrated by evaporation and recrystallised from hexane. The resulting 4-(N-chloroacetyl-N-methylamino)benzoic acid chloride melts at 61°-63°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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